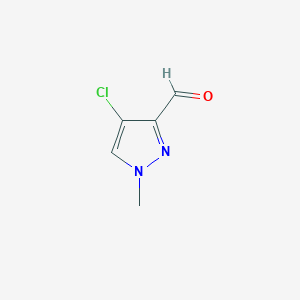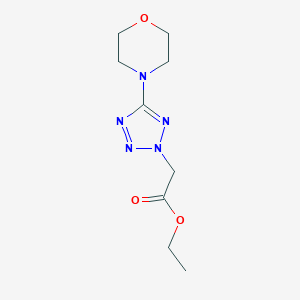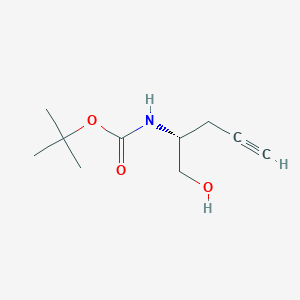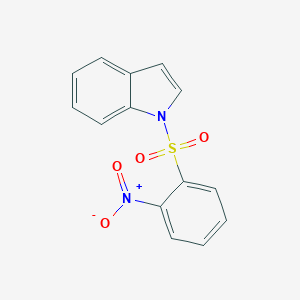
4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Descripción general
Descripción
4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a chemical compound involved in the synthesis of various heterocyclic compounds. It serves as a versatile intermediate in organic synthesis, particularly in the development of pyrazole derivatives due to its reactive aldehyde group.
Synthesis Analysis
The synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde involves multiple steps, including the Vilsmeier-Haack reaction, which is a common method for introducing aldehyde groups into heterocyclic compounds (Quiroga et al., 2010). This method provides a straightforward pathway to generate the aldehyde functionality, essential for further chemical transformations.
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structures of pyrazole derivatives. The crystal structure analysis reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring. Such structural insights are crucial for understanding the reactivity and interaction capabilities of these molecules (Cunjin Xu & Yan-Qin Shi, 2011).
Chemical Reactions and Properties
4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde participates in various chemical reactions, including nucleophilic substitution and condensation, to yield a wide range of heterocyclic compounds. These reactions are influenced by the compound's electronic structure, particularly the polarization of the aldehydic group, which facilitates nucleophilic attack (Jessica Orrego Hernandez et al., 2015).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- Building Block for Heterocycles : The reactivity of certain pyrazole derivatives makes them valuable as building blocks for the synthesis of a wide variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes and heterocycles from a range of precursors, indicating the potential for further innovative transformations (Gomaa & Ali, 2020).
Medicinal Chemistry
- Synthetic and Medicinal Perspectives : Methyl substituted pyrazoles, which include structures related to 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, have been reported as potent medicinal scaffolds. They exhibit a broad spectrum of biological activities, highlighting the importance of detailed synthetic approaches for these compounds in medicinal chemistry (Sharma et al., 2021).
Anticancer Agents Development
- Knoevenagel Condensation Products : The reaction has been a major driving force in many multicomponent reactions indicating prolific utility toward the development of biologically fascinating molecules, including anticancer agents. This underlines the significance of functionalities involved in such derivatives, which evoke developments in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Pyrazoline Derivatives for Anticancer Activity
- Biological Activity of Pyrazoline Derivatives : The exploration of pyrazoline derivatives' biological activity has been a fascinating area of pharmaceutical chemistry. These compounds have been used in multifunctional applications, including a significant emphasis on anticancer activity, which has encouraged further research in this area (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
- Bioactive Pyrazole Derivatives : Recent developments in multicomponent reactions (MCRs) for the synthesis of pyrazole derivatives underscore their therapeutic potential. This includes a wide range of activities such as antibacterial, anticancer, antifungal, and antioxidant activities, highlighting the pyrazole moiety's significant role in developing biologically active molecules and marketed drugs (Becerra, Abonía, & Castillo, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-1-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGDASSMRFJUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381953 | |
| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
175204-81-6 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)










